molecular formula C8H5F3O5S B8280976 Benzoic acid, 5-sulfino-2-(trifluoromethoxy)-

Benzoic acid, 5-sulfino-2-(trifluoromethoxy)-

Cat. No.: B8280976
M. Wt: 270.18 g/mol
InChI Key: SJCHXWYILAWHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 5-sulfino-2-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C8H5F3O5S and its molecular weight is 270.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 5-sulfino-2-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 5-sulfino-2-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F3O5S

Molecular Weight

270.18 g/mol

IUPAC Name

5-sulfino-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5F3O5S/c9-8(10,11)16-6-2-1-4(17(14)15)3-5(6)7(12)13/h1-3H,(H,12,13)(H,14,15)

InChI Key

SJCHXWYILAWHSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-chlorosulfonyl-2-trifluoromethoxy-benzoic acid (1.0 g, compound 2.9.a) was added portionwise onto a solution of sodium sulfite (3.1 g) in 16 mL of water. The reaction mixture was kept under basic conditions by the addition of the proper amount of 20% NaOH and was stirred at room temperature for 45 minutes. After such time the reaction mixture was cooled down with an ice bath and was then acidified by the addition of 20% H2SO4 solution until reaching pH 2. The solution was then extracted several times with diethyl ether and ethyl acetate. The combined organic phases were dried (sodium sulfate) and concentrated in vacuo to yield the title compound as a white solid (0.88 g).
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